molecular formula C8H11NO4 B3019915 2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid CAS No. 1218151-30-4

2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid

Cat. No.: B3019915
CAS No.: 1218151-30-4
M. Wt: 185.179
InChI Key: ZDNGLXCKYXBSRI-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid (CAS 1218151-30-4) is an organic compound with the molecular formula C8H11NO4 and a molecular weight of 185 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. Its primary research application is in the design and synthesis of new hybrid anticonvulsant agents . Studies have utilized this core structure to create libraries of compounds, such as 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which are designed to combine the pharmacophoric features of established antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide . These hybrids are synthesized with the goal of developing therapeutic candidates with a broad spectrum of activity against seizures . Researchers value this compound for its potential to yield new central nervous system (CNS)-active molecules aimed at addressing therapy-resistant epilepsy. The structure features a pyrrolidine-2,5-dione (succinimide) ring, a moiety common in several bioactive molecules. Key physicochemical properties include a LogP of -0.2, a polar surface area of 75 Ų, and one hydrogen bond donor . It is supplied with a Certificate of Analysis. This product is intended for research purposes in a controlled laboratory environment. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-2-5(8(12)13)9-6(10)3-4-7(9)11/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNGLXCKYXBSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218151-30-4
Record name 2-(2,5-dioxopyrrolidin-1-yl)butanoic acid
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Synthetic Methodologies and Strategies for 2 2,5 Dioxopyrrolidin 1 Yl Butanoic Acid

Established Synthetic Routes to 2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid

The formation of the succinimide (B58015) ring from an amine and succinic anhydride (B1165640) is a cornerstone of the synthesis of this compound. This transformation can be achieved through various established routes.

The most conventional and widely practiced method for synthesizing this compound is a two-step process starting from 2-aminobutanoic acid and succinic anhydride. mdpi.combeilstein-archives.org

The first step is the acylation of the amino group of 2-aminobutanoic acid with succinic anhydride. This reaction typically proceeds under mild conditions and results in the formation of an intermediate amic acid, N-(1-carboxypropyl)succinamic acid. mdpi.com This step is often carried out in a suitable solvent such as diethyl ether, toluene, or polyethylene (B3416737) glycol. mdpi.com

The second step involves the cyclodehydration of the intermediate amic acid to form the stable five-membered succinimide ring. beilstein-archives.org This intramolecular condensation can be achieved through thermal means, often by heating the amic acid at temperatures around 120°C. beilstein-archives.org Alternatively, chemical dehydrating agents such as acetic anhydride can be employed to facilitate the ring closure under milder conditions. mdpi.com

A general reaction scheme for this conventional synthesis is presented below:

Step 1: Amic Acid Formation: 2-Aminobutanoic acid + Succinic Anhydride → N-(1-carboxypropyl)succinamic acid

Step 2: Cyclodehydration: N-(1-carboxypropyl)succinamic acid → this compound + H₂O

This multistep approach is reliable and utilizes readily available starting materials. A similar strategy is employed in the synthesis of related compounds, such as esters of 6-(2,5-dioxopyrrolidin-1-yl)-2-(morpholin-4-yl)hexanoic acid, where 6-aminohexanoic acid is condensed with succinic anhydride. sciforum.net

Table 1: Conventional Synthesis Parameters
StepReactantsKey Reagents/ConditionsProduct
1. Acylation2-Aminobutanoic acid, Succinic anhydrideVarious solvents (e.g., acetone, toluene) mdpi.comsciforum.netN-(1-carboxypropyl)succinamic acid
2. CyclodehydrationN-(1-carboxypropyl)succinamic acidHeating (thermal) or Acetic Anhydride mdpi.combeilstein-archives.orgThis compound

While the linear, multistep synthesis is common for a molecule of this complexity, convergent and divergent strategies offer alternative conceptual frameworks for its synthesis and the generation of related derivatives.

Conversely, a divergent synthesis would begin with the core structure of this compound, which would then be chemically modified to produce a library of related compounds. For instance, the carboxylic acid group could be converted into various esters, amides, or other functional groups. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to explore how different functional groups on a core scaffold affect biological activity.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound is primarily achieved through the formation of an imide bond between a 2-butanoic acid moiety and a succinimide ring. The elucidation of the reaction mechanism is critical for optimizing reaction conditions and achieving desired product yields and purity. The most common synthetic strategies involve either the reaction of 2-aminobutanoic acid with a succinic acid derivative or the acylation of succinimide with a butanoic acid derivative. The mechanistic pathways for these approaches are detailed below.

Nucleophilic Attack of 2-Aminobutanoic Acid on Succinic Anhydride

A prevalent and efficient method for the synthesis of N-substituted succinimides is the reaction of a primary amine with succinic anhydride. mdpi.com In the context of this compound synthesis, this involves the reaction of 2-aminobutanoic acid with succinic anhydride. This process proceeds through a two-step mechanism: nucleophilic acyl substitution to form an intermediate, followed by a cyclodehydration step.

Step 1: Ring-Opening via Nucleophilic Acyl Substitution

The initial step involves the nucleophilic attack of the amino group of 2-aminobutanoic acid on one of the carbonyl carbons of succinic anhydride. The lone pair of electrons on the nitrogen atom acts as the nucleophile. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the elimination of the carboxylate group, resulting in the formation of N-succinoyl-2-aminobutanoic acid, a dicarboxylic acid amide intermediate. This ring-opening reaction is typically fast and can be carried out under mild conditions. mdpi.com

Step 2: Intramolecular Cyclodehydration

The second step is an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered succinimide ring. This cyclodehydration can be achieved by heating the intermediate, often in the presence of a dehydrating agent such as acetic anhydride or through azeotropic removal of water. mdpi.comvaia.com The mechanism involves the activation of the newly formed carboxylic acid group, making it a better electrophile for the intramolecular nucleophilic attack by the amide nitrogen.

A plausible mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, followed by the attack of the amide nitrogen. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the final product, this compound.

It has also been proposed that for the synthesis of N-substituted succinimides, the reaction can proceed directly from succinic acid and a primary amine in hot water, without the formation of succinic anhydride as an intermediate. researchgate.net

N-Acylation of Succinimide

An alternative synthetic route involves the N-acylation of succinimide with a derivative of butanoic acid, such as butanoyl chloride. This reaction follows a nucleophilic addition-elimination mechanism at the acyl carbon. savemyexams.comchemguide.co.uklibretexts.org

Mechanism of N-Acylation with Butanoyl Chloride

In this mechanism, the succinimide first needs to be deprotonated to form the succinimidyl anion, which is a more potent nucleophile. A non-nucleophilic base is typically used for this purpose. The succinimidyl anion then attacks the electrophilic carbonyl carbon of butanoyl chloride. This addition step results in the formation of a tetrahedral intermediate.

The reactivity of the acyl chloride, specifically the electrophilicity of the carbonyl carbon, is a key factor in this reaction. The presence of both a chlorine and an oxygen atom attached to the carbonyl carbon makes it highly susceptible to nucleophilic attack. chemguide.co.uk

Reaction Pathways and Chemical Reactivity of 2 2,5 Dioxopyrrolidin 1 Yl Butanoic Acid

Reactivity Profiles of the Pyrrolidinedione Moiety

The pyrrolidinedione moiety, a five-membered succinimide (B58015) ring, is characterized by two carbonyl groups flanking an imide nitrogen. This structure confers significant reactivity, making it susceptible to various chemical transformations. The electron-withdrawing nature of the adjacent carbonyl groups influences the reactivity of the imide nitrogen and the stability of the ring itself.

The imide nitrogen of the succinimide ring in 2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to delocalization across the two adjacent carbonyl groups. researchgate.net However, the proton on the imide nitrogen is weakly acidic, and its removal by a base can generate a potent nucleophilic imide anion. researchgate.net

Nucleophilic Reactivity : In the presence of a strong base, the imide can be deprotonated to form an anion. This anion is a more potent nucleophile and can participate in reactions such as alkylation. researchgate.net However, amides and imides are generally less reactive nucleophiles than carbanions of a similar pKa. researchgate.net The reaction of imide anions with electrophiles like benzhydrylium ions occurs exclusively at the nitrogen atom. researchgate.net

Electrophilic Reactions : Direct electrophilic substitution at the amide nitrogen is generally challenging. nih.gov However, N-halosuccinimides (NXS), formed by the reaction of succinimide with a halogenating agent, are widely used as electrophilic halogen sources or as precatalysts for nucleophilic substitution reactions. mdpi.com While the nitrogen in this compound is already substituted, related chemistries highlight the potential for the succinimide nitrogen to interact with electrophiles under specific conditions. For instance, N-sulfenylsuccinimides are effective electrophilic sulfenylating agents. nih.gov

The succinimide ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is a key aspect of its chemistry and is influenced by the nature of the nucleophile, pH, and temperature. clockss.orgnih.govnih.gov The reaction typically proceeds via nucleophilic acyl substitution at one of the carbonyl carbons.

Ring-Opening Reactions : A variety of nucleophiles can open the succinimide ring. clockss.org

Aminolysis : Primary and secondary amines readily attack the succinimide ring to form diamides. This reaction is often selective, with amino groups reacting preferentially over hydroxyl groups present in the same nucleophile. clockss.org

Hydrolysis : Under basic conditions (e.g., hydroxide (B78521) or alkoxide anions), the ring can be hydrolyzed to form a succinamate, a ring-opened product. acs.org The rate of hydrolysis is accelerated at basic pH and elevated temperatures. nih.govnih.gov The opened ring can, however, partially close under weakly acidic conditions, establishing an equilibrium. nih.govrsc.org

Reaction with Hydroxylamine (B1172632) : Hydroxylamine can open the N-substituted succinimide ring to yield N-hydroxybutaneamide derivatives, which are valuable hydroxamic acids. mdpi.combeilstein-archives.org

Ring-Closure Reactions : The formation of the succinimide ring is typically achieved through the cyclodehydration of the corresponding amic acid (the ring-opened form). mdpi.combeilstein-archives.org This process can be promoted by heating or by using a dehydrating agent like acetic anhydride (B1165640). mdpi.combeilstein-archives.org The kinetics of succinimide ring formation from asparagine residues in peptides, a related process, involves the nucleophilic attack of a deprotonated amide nitrogen on a side-chain carbonyl carbon, forming a cyclic tetrahedral intermediate. rsc.org

Table 1: Summary of Ring-Opening Reactions of the Succinimide Moiety
NucleophileReaction ConditionsProductReference
Amines (e.g., Benzylamine)Mild, often at room temperatureDiamide derivative clockss.org
Hydroxide (OH⁻)Basic pH, elevated temperatureSuccinamate (ring-opened carboxylate) nih.govacs.org
Hydroxylamine (NH₂OH)Aqueous solutionHydroxamic acid derivative mdpi.combeilstein-archives.org
HydrazinesMild conditionsHydrazide derivative clockss.org

Reactivity of the Butanoic Acid Side Chain

The butanoic acid side chain possesses two main sites of reactivity: the carboxylic acid functional group and the alpha-carbon.

The terminal carboxyl group of this compound undergoes the typical reactions of carboxylic acids, which primarily involve nucleophilic acyl substitution where the hydroxyl group is replaced by another nucleophile. msu.edujackwestin.com

Esterification : In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. This reaction, known as Fischer esterification, is reversible. libretexts.org

Amide Formation : The carboxyl group can react with amines to form amides. This transformation often requires the activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or by using coupling agents. libretexts.org

Conversion to Acyl Halides : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. libretexts.org This acyl chloride is a versatile intermediate for the synthesis of esters, amides, and other derivatives. msu.edu

Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Common Transformations of the Carboxylic Acid Group
Reagent(s)Product Functional GroupReaction TypeReference
Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR')Fischer Esterification libretexts.org
Thionyl Chloride (SOCl₂)Acyl Chloride (-COCl)Acyl Halide Formation libretexts.org
Amine (R'NH₂), Coupling AgentAmide (-CONHR')Amidification libretexts.org
Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)Reduction msu.edu

The alpha-carbon of the butanoic acid side chain is adjacent to the carbonyl group, making the attached hydrogen atom (the alpha-hydrogen) acidic and susceptible to removal by a base. msu.edumsu.edu This leads to the formation of an enolate intermediate, which is a key reactive species in several C-C bond-forming reactions.

Enolate Formation and Reactivity : The alpha-hydrogen can be abstracted by a base to form a nucleophilic enolate anion. While esters and carboxylic acids are less acidic than ketones, their enolates can be formed and used in reactions. msu.edu The resulting enolate can react with various electrophiles, such as alkyl halides, in α-alkylation reactions to introduce new substituents at the alpha-position. organic-chemistry.org

Halogenation : In the presence of a halogen (Br₂ or Cl₂) and a catalyst (e.g., PBr₃ in the Hell-Volhard-Zelinsky reaction), the alpha-carbon can be halogenated. libretexts.org This reaction proceeds through an acyl halide intermediate, which has a higher enol concentration than the parent carboxylic acid, facilitating the reaction. libretexts.org

Stereochemical Considerations : The alpha-carbon in this compound is a chiral center. Reactions that proceed via a planar enol or enolate intermediate will lead to racemization if the alpha-carbon is the only stereocenter. msu.edu Therefore, controlling the stereochemistry in reactions at this position requires the use of chiral auxiliaries or asymmetric catalysts.

Intermolecular and Intramolecular Reaction Dynamics

The bifunctional nature of this compound allows for both intermolecular and intramolecular reactions.

Intermolecular Reactions : The carboxylic acid groups can form hydrogen-bonded dimers in non-polar solvents, a common characteristic of carboxylic acids. msu.edu Under conditions promoting amide formation, one molecule could potentially react with another, leading to oligomers, although this is less common without specific activating agents. N-acyl-α-amino acids, the structural class to which this compound belongs, are known to undergo various intermolecular coupling reactions. science.govresearchgate.net

Intramolecular Reactions : The proximity of the butanoic acid chain to the succinimide ring could potentially facilitate intramolecular reactions. While significant ring strain would prevent simple cyclization, intramolecular interactions could influence reactivity. In related systems, such as peptides containing serine or threonine, intramolecular N-to-O or O-to-N acyl migration is a known phenomenon that occurs via a five-membered ring intermediate under acidic or basic conditions. researchgate.net Although this specific migration is not possible here, it highlights the potential for intramolecular catalysis or rearrangement where the carboxyl group might interact with the succinimide moiety under certain conditions.

Mechanistic Studies of Reactions Initiated by this compound

Mechanistic studies of reactions involving this compound are primarily focused on the aminolysis and hydrolysis of the N-hydroxysuccinimide ester. These reactions are crucial for the application of this compound in bioconjugation and labeling, where it is used to form stable amide bonds with proteins, peptides, and other biomolecules.

The generally accepted mechanism for the reaction of an NHS ester with a primary amine proceeds through a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ester. This is followed by the elimination of the N-hydroxysuccinimide leaving group, resulting in the formation of a stable amide bond.

A competing reaction is the hydrolysis of the NHS ester, which occurs in the presence of water and leads to the formation of the corresponding butanoic acid and N-hydroxysuccinimide. The rate of hydrolysis is significantly influenced by the pH of the solution.

To optimize the yield of the desired amide product and minimize hydrolysis, specific reaction conditions are recommended.

ParameterRecommended ConditionEffect
EDC:NHS Ratio 2:1Maximizes the stability of the intermediate active ester.
pH 4.5–6.0Minimizes the rate of hydrolysis of the NHS ester.

This table illustrates the optimized reaction conditions to maximize the yield of the desired amide product by stabilizing the intermediate and minimizing the competing hydrolysis reaction.

Kinetic studies on the aminolysis of N-hydroxysuccinimide esters in aqueous buffers have shown that the reaction rate is dependent on the basicity of the amine. The data from these studies are consistent with a mechanism that involves the formation of a tetrahedral intermediate in a rapid pre-equilibrium, followed by a rate-determining breakdown to the final products.

The reaction kinetics can be described by the following rate expression under pseudo-first-order conditions:

kobsd - kOH-[OH-] = k1[amine]free

This equation highlights the contribution of both the hydroxide ion concentration and the free amine concentration to the observed reaction rate. The nucleophilic rate constant, k1, shows a strong correlation with the basicity of the amine.

Furthermore, research into the gas-phase reactivity of N-hydroxysuccinimide esters has revealed that carboxylates can also act as nucleophiles, leading to the formation of a labile anhydride bond. This reactivity is distinct from the behavior observed in the solution phase, where primary amines are the predominant reactants.

Derivatization and Functionalization Strategies of 2 2,5 Dioxopyrrolidin 1 Yl Butanoic Acid

Modification at the Carboxylic Acid Moiety

The terminal carboxylic acid group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and oxidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov N-bromosuccinimide (NBS) has also been shown to catalyze the direct esterification of both aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov This method is noted for its simple procedure and high yields. nih.gov

Amidation: The formation of amides from the carboxylic acid moiety is a crucial transformation, often accomplished using peptide coupling reagents to facilitate the reaction with a primary or secondary amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide array of coupling reagents has been developed, broadly classified into types such as phosphonium (B103445), uronium, and carbodiimide (B86325) reagents. uni-kiel.debachem.com Commonly used examples include (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). bachem.comsigmaaldrich.com The choice of reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions like racemization. uni-kiel.deuniurb.it

Reaction TypeReagents and ConditionsProduct Type
Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester
Alcohol (R-OH), N-Bromosuccinimide (NBS), 70°C nih.govEster
Amidation Amine (R-NH₂), Coupling Reagent (e.g., PyBOP, HBTU, HATU), Base (e.g., DIPEA) bachem.comsigmaaldrich.comAmide
Amine (R-NH₂), Dicyclohexylcarbodiimide (B1669883) (DCC) / 1-Hydroxybenzotriazole (HOBt) peptide.comAmide

Reduction: The carboxylic acid group can be reduced to a primary alcohol. chemguide.co.uk This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous, nonprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukjove.combyjus.com The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.ukjove.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk Borane (BH₃) in THF is an alternative reagent that can selectively reduce carboxylic acids in the presence of other reducible functional groups. jove.comacs.org

Oxidation: The oxidation of the butanoic acid side chain is a more challenging transformation. Saturated alkyl chains are generally resistant to oxidation under mild conditions. Aggressive oxidizing agents could potentially lead to chain cleavage or modification of the succinimide (B58015) ring. Specific functionalization of the side chain is typically achieved through other synthetic routes rather than direct oxidation.

Reaction TypeReagents and ConditionsProduct Functional GroupNotes
Reduction 1. LiAlH₄, Dry Ether/THF; 2. H₃O⁺ workup chemguide.co.ukbyjus.comPrimary Alcohol (-CH₂OH)Strong, non-selective reducing agent. byjus.commasterorganicchemistry.com
1. BH₃·THF; 2. H₃O⁺ workup jove.comPrimary Alcohol (-CH₂OH)Offers chemoselectivity over other functional groups like ketones. jove.com

Functionalization of the Pyrrolidinedione Ring

The succinimide ring offers possibilities for functionalization at both the nitrogen atom and the ring carbons.

N-Alkylation: The nitrogen atom of the succinimide ring can be alkylated, although in the parent compound, this position is already substituted with the butanoic acid chain. However, in related succinimide derivatives, N-alkylation is a common reaction. It can be achieved by reacting a potassium salt of succinimide with an alkyl halide, often under microwave-assisted, solvent-free conditions. researchgate.net Another method involves using alkyl halides in the presence of a base like potassium hydroxide (B78521) in an ionic liquid. organic-chemistry.org

N-Acylation: Acylation of the succinimide nitrogen introduces an acyl group. illinoisstate.edu While the nitrogen in the target molecule is already part of an N-substituted imide structure, further acylation is not typical. However, the synthesis of N-acylsuccinimides is a known process, representing a class of acyl transfer reagents. illinoisstate.edu

Direct substitution on the saturated carbons of the succinimide ring is difficult. A more effective strategy to obtain substituted succinimides involves starting with a related unsaturated precursor, such as a maleimide (B117702).

Michael Addition: The asymmetric Michael addition of nucleophiles, such as aldehydes or ketones, to N-substituted maleimides is a powerful method for generating optically pure, substituted succinimides. rsc.orgrsc.orgnih.gov This reaction, often catalyzed by chiral organocatalysts like amino acids, creates a new carbon-carbon bond at one of the ring carbons. rsc.orgrsc.org The resulting succinimide derivative is substituted at the C3 position.

Halogenation: While direct halogenation of the succinimide ring carbons is not common, α-halogenation of related carbonyl compounds is a well-established reaction. Reagents like N-bromosuccinimide (NBS) can be used for the α-bromination of ketones and related structures, often under acidic or radical conditions. researchgate.netorganic-chemistry.org This suggests a potential, though likely challenging, route for introducing a halogen onto the succinimide ring at the C3 position.

StrategyPrecursor/ReagentReaction TypeResulting Modification
Michael Addition N-substituted Maleimide + Nucleophile (e.g., Aldehyde)Conjugate AdditionC3-substituted succinimide ring rsc.orgnih.gov
Allylic Alkylation α-Benzylidene Succinimide + MBH CarbonateNucleophilic AlkylationC3-substituted succinimide ring mdpi.comsemanticscholar.org

Side-Chain Modifications and Extension Reactions

The butanoyl side chain can also be a target for modification. Standard methods of alkane functionalization can be applied, although selectivity can be a challenge. A common approach involves α-halogenation of the carboxylic acid (or a derivative like an acyl halide) followed by nucleophilic substitution to introduce various functional groups at the C2 position.

Chain elongation strategies could potentially be employed to extend the butanoic acid side chain. For instance, microbial chain elongation processes have been explored for various carboxylic acids, though this represents a biotechnological rather than a purely chemical approach. nih.gov More conventional organic synthesis methods would likely involve a multi-step sequence, for example, reduction of the carboxylic acid to an alcohol, conversion to a leaving group (like a tosylate or halide), and subsequent displacement with a nucleophile like cyanide, followed by hydrolysis to the extended carboxylic acid.

Alpha-Substitution Reactions

The α-carbon of the butanoic acid moiety is amenable to substitution reactions, which are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. libretexts.org

Alpha-Halogenation: A common strategy for functionalizing the α-position is through halogenation. Under acidic conditions, ketones and related carbonyl compounds can be selectively halogenated at the α-position. libretexts.org This reaction proceeds via an acid-catalyzed enol formation, which is the rate-determining step. The enol then acts as a nucleophile, attacking the halogen (e.g., Br₂, Cl₂). libretexts.orglibretexts.org While direct halogenation of the carboxylic acid can be challenging, conversion to a more reactive derivative, such as an acyl halide, can facilitate the reaction. A related strategy involves the α-bromination of ester derivatives. For instance, in a multi-step synthesis starting from 6-aminohexanoic acid, an ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate intermediate was prepared, demonstrating the feasibility of introducing a halogen at the α-position of an N-succinimidyl alkanoic acid derivative. researchgate.net N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are also effective reagents for α-halogenation of carbonyl compounds, sometimes in the presence of acid catalysts or radical initiators. researchgate.net

Alpha-Alkylation: The introduction of alkyl groups at the α-position is another key transformation, typically achieved through the alkylation of an enolate ion. youtube.comlibretexts.org The process involves deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate then reacts with an alkyl halide in an SN2 reaction to form a new C-C bond. libretexts.org The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions. For carboxylic acids, direct alkylation can be difficult due to the acidity of the carboxyl proton. A common approach is to first convert the carboxylic acid into a derivative, such as an ester or an oxazoline, which can then be effectively deprotonated and alkylated. uwo.ca

Table 1: Overview of Alpha-Substitution Strategies
Reaction TypeGeneral ReagentsKey IntermediatePotential Product Type
α-HalogenationBr₂, Acetic Acid; N-Bromosuccinimide (NBS)Enolα-Bromo-2-(2,5-dioxopyrrolidin-1-yl)butanoic acid derivative
α-Alkylation1. Strong Base (e.g., LDA); 2. Alkyl Halide (R-X)Enolateα-Alkyl-2-(2,5-dioxopyrrolidin-1-yl)butanoic acid derivative

Chain Elongation and Functional Group Interconversion

Beyond substitution at the α-carbon, the butanoic acid chain can be extended, and its terminal functional group can be interconverted to create a variety of derivatives.

Chain Elongation: A classic method for elongating a carboxylic acid by one carbon atom is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This multi-step process begins with the conversion of the carboxylic acid to its corresponding acyl chloride. The acyl chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone. organic-chemistry.orgnrochemistry.com The crucial step is the subsequent Wolff rearrangement of the α-diazoketone, typically catalyzed by a metal such as silver(I) oxide (Ag₂O), which generates a ketene (B1206846) intermediate. organic-chemistry.orgscribd.com This highly reactive ketene is then trapped by a nucleophile present in the reaction mixture. If water is used as the nucleophile, a homologous carboxylic acid with one additional methylene (B1212753) group is formed. Alternatively, using an alcohol or an amine as the nucleophile yields the corresponding ester or amide, respectively. organic-chemistry.orgnrochemistry.com This method is valuable for synthesizing β-amino acids and their derivatives. organic-chemistry.org

Functional Group Interconversion: The carboxylic acid group is a versatile functional handle that can be transformed into a wide array of other functional groups.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, which typically occurs in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uklibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.orglibretexts.org Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org This conversion would yield 2-(2,5-dioxopyrrolidin-1-yl)butan-1-ol, providing a hydroxyl group for further functionalization, such as esterification or etherification.

Conversion to Amide: The carboxylic acid can be readily converted into an amide by reaction with an amine in the presence of a coupling reagent. researchgate.net A vast number of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium and uronium salts like PyBOP and HATU. peptide.com This reaction is fundamental in peptide synthesis and is widely used to link carboxylic acid-containing molecules to proteins and peptides. researchgate.netrsc.org

Conversion to Ester: Esterification can be achieved through various methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride (B1165640), which then readily reacts with an alcohol. Steglich esterification, using DCC and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is another mild and effective method for forming esters from carboxylic acids and alcohols. mdpi.com

Table 2: Summary of Chain Elongation and Functional Group Interconversion
StrategyMethodTypical ReagentsResulting Functional Group
Chain ElongationArndt-Eistert Synthesis1. SOCl₂; 2. CH₂N₂; 3. Ag₂O, H₂OHomologous Carboxylic Acid (-CH₂COOH)
Functional Group InterconversionReductionLiAlH₄Primary Alcohol (-CH₂OH)
AmidationAmine (R-NH₂), Coupling Reagent (e.g., EDC)Amide (-CONH-R)
EsterificationAlcohol (R-OH), Acid or Coupling Reagent (e.g., DCC)Ester (-COO-R)

Synthesis of Conjugates and Pro-molecules of 2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid

The functional groups within this compound make it a suitable building block for the synthesis of complex bioconjugates and pro-molecules. The succinimide moiety is often part of a larger linker structure, while the carboxylic acid provides a convenient point of attachment.

Synthesis of Conjugates: The carboxylic acid group can be activated to form an N-hydroxysuccinimide (NHS) ester. These NHS esters are highly reactive towards primary and secondary amines, forming stable amide bonds under mild conditions, typically at a pH of 7.5-9. nrochemistry.com This reactivity is the cornerstone of their use in bioconjugation, particularly for labeling proteins, antibodies, and other biomolecules that possess accessible amine groups on residues like lysine (B10760008). wikipedia.org

In the context of antibody-drug conjugates (ADCs), linkers containing a succinimide group are frequently employed. peptide.comwikipedia.org A common strategy involves a bifunctional linker where one end reacts with a functional group on the antibody (e.g., the thiol group of a cysteine residue) and the other end is attached to the cytotoxic payload. While the succinimide ring in the parent compound is stable, related maleimide groups (which contain a double bond in the five-membered ring) are often used in linkers to react specifically with thiol groups on antibodies. The butanoic acid portion of the title compound can serve as a spacer and its carboxylic acid can be used to attach the linker to a payload molecule or another part of the linker construct before conjugation to the antibody. youtube.com

Synthesis of Pro-molecules: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. ambeed.com The carboxylic acid group of this compound is an ideal handle for creating prodrugs, most commonly through the formation of esters. uobabylon.edu.iq Ester prodrugs can mask the polar carboxylic acid group, which may enhance the lipophilicity of the parent molecule. uobabylon.edu.iq This increased lipophilicity can improve membrane permeability and oral absorption. ambeed.com Once absorbed, the ester is cleaved by esterase enzymes present in plasma and tissues to release the active carboxylic acid. uobabylon.edu.iq This strategy has been successfully applied to many nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal toxicity associated with the free carboxylic acid group. researchgate.net By analogy, esterifying the butanoic acid of the title compound could be a viable strategy to modulate its pharmacokinetic properties.

Advanced Spectroscopic and Analytical Characterization of 2 2,5 Dioxopyrrolidin 1 Yl Butanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For "2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid," both one-dimensional (¹H and ¹³C) and multidimensional NMR techniques are employed to assign all proton and carbon signals and to elucidate the connectivity and spatial relationships between atoms.

A closely related derivative, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, provides valuable insight into the expected NMR spectral features. The reported ¹H NMR data in CDCl₃ shows distinct signals for the protons of the butanoic acid chain and the pyrrolidine (B122466) ring. newdrugapprovals.org Similarly, the ¹³C NMR spectrum reveals the chemical shifts for all carbon atoms in the molecule, including the carbonyl groups of the succinimide (B58015) and carboxylic acid moieties. newdrugapprovals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid newdrugapprovals.org (Note: These are values for a related compound and serve as an estimation for this compound. Actual values may vary.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (butanoic acid)0.93 (t)10.8
CH₂ (butanoic acid)1.67–1.76 (m)21.9
CH (butanoic acid)4.64 (dd)55.4
COOH (butanoic acid)-177.2
CH₂ (pyrrolidine)1.99–2.13 (m)18.2
CH₂ (pyrrolidine)2.49 (t)30.8
N-CH₂ (pyrrolidine)3.37 (m), 3.52-3.58 (m)43.9
C=O (pyrrolidine)-173.7

To definitively assign the complex NMR spectra of "this compound" and its derivatives, a suite of two-dimensional (2D) NMR experiments is utilized. These techniques spread the NMR information into two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For the target molecule, COSY would show cross-peaks connecting the methyl protons to the adjacent methylene (B1212753) protons in the butanoic acid chain, and in turn, their correlation to the methine proton. Similarly, it would reveal the coupling network within the succinimide ring protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a powerful method for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. columbia.eduwikipedia.orglibretexts.org For "this compound," this would unambiguously link each proton signal from the butanoic acid and succinimide moieties to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). libretexts.org HMBC is particularly crucial for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbons in the succinimide ring and the carboxylic acid group. columbia.edu For instance, the methine proton of the butanoic acid chain would show correlations to the carbonyl carbon of the carboxylic acid and the carbons of the adjacent methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond correlations, NOESY reveals through-space correlations between protons that are in close proximity to each other, typically within 5 Å. wikipedia.orglibretexts.org This is invaluable for determining the three-dimensional structure and stereochemistry of a molecule. youtube.com For "this compound," NOESY could provide insights into the preferred spatial arrangement of the butanoic acid side chain relative to the succinimide ring.

The C-N bond in amides and imides, including the succinimide ring of "this compound," can exhibit restricted rotation due to the partial double bond character arising from resonance. This restricted rotation can lead to the existence of different conformers that may be observable by NMR spectroscopy, particularly at low temperatures.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For "this compound" (C₈H₁₁NO₄), the predicted monoisotopic mass is 185.0688 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the molecular formula. PubChem provides predicted collision cross-section (CCS) values for various adducts of the target molecule, which can further aid in its identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺186.07608137.5
[M+Na]⁺208.05802144.7
[M-H]⁻184.06152138.4
[M+NH₄]⁺203.10262156.9

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of "this compound"), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

While a specific experimental MS/MS spectrum for "this compound" is not available, a plausible fragmentation pathway can be predicted based on its structure and general fragmentation rules for carboxylic acids and succinimides. docbrown.infolibretexts.org

Proposed Fragmentation Pathways:

Loss of H₂O: A common fragmentation for carboxylic acids is the loss of a water molecule (18 Da) from the protonated molecular ion.

Loss of COOH: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the carboxyl group (45 Da). libretexts.org

Succinimide Ring Opening: The succinimide ring can undergo cleavage, leading to characteristic fragment ions.

Cleavage of the Butanoic Acid Side Chain: Fragmentation can occur along the butanoic acid chain, leading to the loss of alkyl fragments.

Analysis of the resulting product ions in an MS/MS spectrum would allow for the confirmation of these and other fragmentation pathways, providing strong evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These techniques provide information about the functional groups present in a molecule and can be used for structural characterization.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. researchgate.net

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chain and the succinimide ring.

C=O Stretch (Succinimide): The succinimide ring has two carbonyl groups, which would give rise to two distinct C=O stretching bands, typically an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch around 1700 cm⁻¹.

C=O Stretch (Carboxylic Acid): The carbonyl stretching of the carboxylic acid would be observed around 1700-1725 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the succinimide ring would appear in the fingerprint region of the spectrum.

A reported IR spectrum for the related compound (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid shows peaks at 2975, 1731, and 1620 cm⁻¹, which are consistent with the expected C-H and C=O stretching vibrations. newdrugapprovals.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrational modes that are associated with a change in the polarizability of the molecule. mdpi.com Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. For "this compound," the Raman spectrum would provide complementary information to the IR spectrum. The symmetric C=O stretching of the succinimide ring would be expected to be strong in the Raman spectrum. The C-C backbone vibrations of the butanoic acid chain and the succinimide ring would also be readily observable. mdpi.com

By combining the data from IR and Raman spectroscopy, a detailed vibrational mode analysis can be performed, leading to a more complete understanding of the molecular structure and bonding in "this compound" and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

The molecular structure would feature a nearly planar five-membered succinimide ring. nih.gov The butanoic acid substituent attached to the nitrogen atom would introduce a chiral center, with the side chain exhibiting a specific preferred conformation in the crystal lattice. A critical feature of the crystal packing for carboxylic acids is the formation of strong intermolecular hydrogen bonds. It is anticipated that the carboxylic acid groups of two adjacent molecules would form a centrosymmetric dimer via O-H···O hydrogen bonds, a common and stable motif in the solid state for such compounds. bohrium.com These dimeric units would then be further organized into a three-dimensional lattice through weaker C-H···O interactions and van der Waals forces.

For a representative analogue, N-(3-hydroxyphenyl)succinimide, the crystallographic data reveals a monoclinic crystal system, which provides a model for the type of data obtained in such an analysis. nih.gov

Representative Crystallographic Data for an N-Substituted Succinimide Analog

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 11.432 (2) nih.gov
b (Å) 7.6567 (14) nih.gov
c (Å) 10.115 (2) nih.gov
β (°) 98.688 (7) nih.gov
Volume (ų) 875.2 (3) nih.gov

Note: This data is for the analogue N-(3-hydroxyphenyl)succinimide and serves as an illustrative example of the crystallographic parameters determined for this class of compounds. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of chiral molecules like this compound in solution. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral molecule.

Circular Dichroism (CD) Spectroscopy: The CD spectrum of a chiral compound provides information about its absolute configuration and solution-state conformation. The succinimide group in the molecule contains a carbonyl chromophore, which gives rise to an electronically allowed n → π* transition. This transition is sensitive to the asymmetric environment created by the chiral center on the butanoic acid side chain. The resulting absorption band in the CD spectrum, known as a Cotton effect, will have a specific sign (positive or negative) and intensity that is characteristic of one enantiomer. For example, the (S)-enantiomer might exhibit a positive Cotton effect at a specific wavelength, while its (R)-enantiomer would show a mirror-image negative Cotton effect of equal magnitude. This non-destructive technique is highly valuable for assigning the absolute configuration of the molecule by comparing experimental spectra to theoretical calculations or to spectra of structurally similar compounds with known stereochemistry. chemicalbook.com

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of the chromophore's absorption, provides stereochemical information. An anomalous curve with a peak and a trough, also known as a Cotton effect, is observed. The sign of this Cotton effect in the ORD spectrum is directly related to the absolute configuration of the chiral center, similar to the information derived from CD spectroscopy.

Summary of Chiroptical Techniques for Stereochemical Analysis

Technique Principle Key Information Obtained
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light. Sign of the Cotton effect, absolute configuration, conformational analysis.

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Sign of the Cotton effect, confirmation of absolute configuration. |

Advanced Chromatographic and Electrophoretic Separation Techniques

The analysis, purification, and enantiomeric separation of this compound and its derivatives are routinely accomplished using advanced separation techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for this compound.

Reversed-Phase (RP-HPLC): This is the most common mode for purity analysis and quantification. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile. An acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure the carboxylic acid group is protonated, leading to sharp, symmetrical peaks. researchgate.net

Chiral HPLC: To separate the (R)- and (S)-enantiomers, HPLC with a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective at resolving the enantiomers of chiral acids through stereoselective interactions, such as hydrogen bonding and dipole-dipole interactions, allowing for the determination of enantiomeric purity or excess.

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, derivatization is required prior to GC analysis. The carboxylic acid is typically converted to a more volatile ester, such as a methyl or silyl (B83357) ester. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation efficiency and definitive structural identification of the derivatives.

Capillary Electrophoresis (CE): CE offers very high separation efficiency and requires minimal sample volume. In Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-mass ratio. As an acid, this compound will be negatively charged at neutral or basic pH and migrate toward the anode. For the separation of its enantiomers, a chiral selector, such as a cyclodextrin (B1172386) derivative, can be added to the background electrolyte. The differential inclusion of each enantiomer into the hydrophobic cavity of the cyclodextrin leads to different electrophoretic mobilities, enabling their separation.

Overview of Separation Techniques

Technique Stationary/Mobile Phase or Medium Derivatization Required? Primary Application
RP-HPLC C18 column / Water-Acetonitrile No Purity assessment, quantification
Chiral HPLC Chiral Stationary Phase (CSP) No Enantiomeric separation, determination of enantiomeric excess
GC-MS Capillary column Yes (Esterification) Analysis of volatile derivatives, structural identification

| Capillary Electrophoresis | Fused-silica capillary with buffer (may contain chiral selectors) | No | High-efficiency separation, enantioseparation |

Computational Chemistry and Theoretical Studies of 2 2,5 Dioxopyrrolidin 1 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to elucidate electronic structure and predict spectroscopic properties.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

The electronic character of 2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid is primarily dictated by the succinimide (B58015) and carboxylic acid functional groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. In molecules with similar functional groups, the HOMO is often localized on the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO is typically centered on the carbonyl carbons, which are electrophilic.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For N-substituted succinimides, the HOMO-LUMO gap is influenced by the nature of the substituent on the nitrogen atom.

The charge distribution within the molecule reveals the polar nature of the bonds and the reactive sites. The carbonyl oxygen atoms of the succinimide ring and the carboxylic acid group are expected to carry a partial negative charge, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms and the carbon atom alpha to the carboxylic acid are expected to have a partial positive charge, rendering them targets for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on analogous compounds.
ParameterPredicted Value
HOMO Energy-7.0 to -6.5 eV
LUMO Energy-1.5 to -1.0 eV
HOMO-LUMO Gap5.0 to 6.0 eV
Dipole Moment2.0 to 4.0 D

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation of molecules.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using DFT calculations. nih.govnrel.govnih.govrsc.org For this compound, the protons on the succinimide ring are expected to appear as a singlet, while the protons on the butanoic acid chain will exhibit characteristic multiplets. The carbonyl carbons of the succinimide and carboxylic acid groups are predicted to have the most downfield chemical shifts in the 13C NMR spectrum.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated to identify the characteristic functional groups. The most prominent peaks for this compound are expected to be the C=O stretching vibrations of the imide and carboxylic acid groups, typically appearing in the region of 1650-1800 cm-1. The O-H stretch of the carboxylic acid will be a broad band around 3000 cm-1, and the C-N stretching of the imide will also be observable.

UV-Vis Spectroscopy: The electronic transitions and the maximum absorption wavelength (λmax) in the UV-Vis spectrum can be predicted using Time-Dependent DFT (TD-DFT). N-substituted succinimides generally exhibit weak absorptions in the UV region corresponding to n→π* and π→π* transitions of the carbonyl groups.

Table 2: Predicted Spectroscopic Data for this compound.
SpectroscopyPredicted FeatureExpected Range
1H NMRSuccinimide CH2~2.8 ppm
13C NMRCarbonyl (Imide)175-180 ppm
IRC=O Stretch (Imide)1700-1770 cm-1
UV-Visλmax (n→π*)210-230 nm

Conformational Analysis and Molecular Dynamics Simulations

The butanoic acid side chain of this compound introduces conformational flexibility. Conformational analysis aims to identify the low-energy conformers of the molecule. nih.gov The rotation around the C-C single bonds of the butanoic acid chain and the N-C bond connecting it to the succinimide ring will lead to various spatial arrangements. Computational methods can be used to perform a systematic search of the conformational space to identify the most stable structures.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in a given environment, such as in solution. nih.govirb.hr MD simulations can reveal the flexibility of the molecule, the accessible conformations, and the intramolecular interactions, such as hydrogen bonding, that may occur. For this compound in an aqueous environment, MD simulations would likely show the carboxylic acid group interacting with water molecules through hydrogen bonds, and the succinimide ring also participating in polar interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction of interest is the hydrolysis of the succinimide ring. nih.govresearchgate.netnih.govresearchgate.net This reaction can proceed via either an acid or base-catalyzed mechanism. Computational modeling can be used to map the potential energy surface of the reaction, identifying the transition states and intermediates. nih.govmdpi.com

By calculating the activation energies for the different possible pathways, the most favorable reaction mechanism can be determined. The characterization of the transition state geometry provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. For the hydrolysis of the succinimide ring, the transition state would likely involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on one of the carbonyl carbons of the imide.

Ligand-Receptor Interaction Modeling (if applicable to biological activity in non-human systems)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govwjarr.comyoutube.com If this compound were to be investigated for its potential interaction with a biological target in a non-human system, docking studies would be a primary step. These studies can provide insights into the binding mode, the key interacting residues of the receptor, and an estimation of the binding affinity. mdpi.comnih.gov

The succinimide ring and the carboxylic acid group are both capable of forming hydrogen bonds, which are often crucial for ligand-receptor recognition. The butanoic acid chain can participate in hydrophobic interactions. Docking simulations would explore the different possible binding poses of the molecule within the active site of the receptor and rank them based on a scoring function.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used in this field. nih.govscispace.combohrium.comresearchgate.netresearchgate.net For a series of succinimide derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By establishing a mathematical relationship between these descriptors and the observed activity, a predictive model can be built. Such models can then be used to virtually screen new, un-synthesized derivatives of this compound to prioritize those with potentially enhanced activity. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that can provide a graphical representation of the regions around the molecule where modifications are likely to increase or decrease activity.

Biological Interactions and Applications of 2 2,5 Dioxopyrrolidin 1 Yl Butanoic Acid Non Human, Non Clinical Focus

Role in Biochemical Pathways and Enzymatic Reactions (In Vitro and Non-Human In Vivo Models)

Direct evidence for the participation of 2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid in specific biochemical pathways is not prominently described in the existing literature. However, the enzymatic synthesis of a structurally related compound, 2-(2-Oxopyrrolidin-1-yl)-butanoic acid, has been demonstrated. Research has shown that a lactamase from Paraburkholderia xenovorans (PxAmpC) can be utilized for the synthesis of this tertiary amide in an aqueous phase, highlighting the potential for enzymatic processes to interact with or produce compounds of this nature. The study identified PxAmpC as having the highest amide synthesis activity for this purpose among the enzymes screened.

While the butyrate (B1204436) moiety is a well-known short-chain fatty acid with significant biological roles, including serving as an energy source for colonocytes and modulating immune responses, the specific metabolic fate of this compound within a biochemical pathway has yet to be fully elucidated. Its structure suggests that it would likely be metabolized into butyric acid and a derivative of succinimide (B58015), which would then enter their respective metabolic pathways.

Use as a Chemical Probe or Reporter Molecule in Biological Systems (e.g., cell culture, microbial studies)

The primary utility of this compound and related succinimidyl esters in biological systems is as a chemical probe for the labeling of biomolecules. The N-hydroxysuccinimide ester is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable amide bond, effectively tagging the protein with the butanoic acid moiety.

In cell culture and microbial studies, this reactivity allows for the introduction of a "tag" onto proteins of interest. While this compound itself does not possess a reporter group (e.g., a fluorophore or a radiolabel), it serves as a fundamental building block for creating such probes. For instance, derivatives of succinimidyl butyrate are commonly synthesized to include reporter groups, enabling the tracking and visualization of proteins and other biomolecules.

A notable example, though involving a more complex derivative, is the use of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) in Chinese hamster ovary (CHO) cell cultures. This compound was found to enhance the production of monoclonal antibodies. It was observed to suppress cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate (ATP). This demonstrates how a molecule containing the 2,5-dioxopyrrolidin-1-yl moiety can influence cellular processes in a biotechnological application.

Interactions with Biomolecules (e.g., proteins, nucleic acids, lipids) in Model Systems

The interaction of this compound with biomolecules is dominated by the electrophilic nature of the succinimidyl ester.

Proteins: The most significant interaction is with proteins, where the NHS ester reacts with primary amines to form covalent amide linkages. This process, known as bioconjugation, is widely used to modify proteins for various research purposes. The specificity of this reaction for primary amines makes it a valuable tool for protein labeling and cross-linking studies. The efficiency of this reaction is dependent on factors such as pH, with optimal conditions typically being slightly alkaline (pH 7-9) to ensure the deprotonation of the amine groups.

Nucleic Acids and Lipids: Direct, non-covalent interactions of this compound with nucleic acids and lipids are not well-characterized. However, derivatives of succinimidyl butyrate can be designed to interact with these biomolecules. For example, a succinimidyl butyrate derivative containing a psoralen (B192213) group can intercalate into DNA and RNA. Similarly, while the butyrate chain itself is short, longer-chain fatty acid NHS esters can be used to probe lipid interactions or to anchor molecules to lipid membranes.

The table below summarizes the primary interactions of the succinimidyl ester functional group present in this compound with various biomolecules.

BiomoleculeType of InteractionResulting Bond/EffectApplication in Model Systems
ProteinsCovalentAmide bond with primary amines (e.g., lysine)Labeling, cross-linking, immobilization
Nucleic AcidsIndirect (via derivatives)Covalent or non-covalent depending on the derivativeProbing nucleic acid structure and function
LipidsIndirect (via derivatives)Insertion into lipid bilayersMembrane protein studies, lipid raft analysis

Precursor for Biologically Active Agents in Non-Human Research

This compound can serve as a precursor or a building block in the synthesis of more complex, biologically active agents for non-human research. The reactive NHS ester allows for its conjugation to other molecules, thereby imparting new properties to the target molecule.

For example, the butyrate moiety can be used as a linker or spacer in the design of bifunctional molecules. One end of the molecule could be the butanoic acid derivative, and the other end could be a pharmacologically active compound, a targeting ligand, or a reporter molecule.

Derivatives of succinimidyl butyrate have been used in the development of:

Antibody-Drug Conjugates (ADCs): In this context, a cytotoxic drug is linked to an antibody via a linker that can be derived from a succinimidyl butyrate structure. The antibody directs the drug to a specific target, such as a cancer cell.

Long-acting therapeutic peptides: By conjugating a peptide to a larger molecule like polyethylene (B3416737) glycol (PEG) using a succinimidyl butyrate linker, the peptide's circulatory half-life can be extended.

Imaging Agents: A chelating agent for a radioisotope or a fluorescent dye can be attached to a targeting molecule using a succinimidyl butyrate linker for use in preclinical imaging studies.

Applications in Agricultural Science or Veterinary Research (excluding clinical trials)

While direct applications of this compound in agricultural science are not well-documented, the principles of its reactivity have potential uses. For instance, it could be used to immobilize enzymes onto solid supports for use in bioreactors for the production of agrochemicals or biofuels.

In veterinary research, succinimidyl butyrate derivatives are relevant in the development of improved veterinary medicines. For example, they can be used in the creation of long-acting formulations of therapeutic proteins or peptides for companion and production animals. This can reduce the frequency of administration, which is beneficial for both animal welfare and owner compliance. Patents have described the use of methoxy (B1213986) polyethylene glycol-succinimidyl butyrate (mPEG-SBA) in the pegylation of therapeutic proteins for veterinary applications. Additionally, the use of succinimidyl esters in the development of diagnostic assays, such as ELISAs, for the detection of animal diseases is a plausible application.

2 2,5 Dioxopyrrolidin 1 Yl Butanoic Acid As a Key Building Block in Advanced Material Synthesis

Precursor in Polymer Chemistry and Biopolymer Modifications

The dual functionality of 2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid makes it a valuable precursor in polymer chemistry. The succinimide (B58015) moiety can undergo ring-opening reactions, while the carboxylic acid group offers a site for esterification or amidation, providing multiple pathways for polymerization and polymer modification.

One key application lies in the synthesis of functional polymers through controlled radical polymerization techniques. The carboxylic acid can be modified to introduce a polymerizable group, such as a methacrylate (B99206) or acrylate, transforming the molecule into a functional monomer. The succinimide ring can then serve as a protected amine, which can be later deprotected to introduce primary amine functionalities along the polymer backbone. These amine groups are crucial for post-polymerization modifications, allowing for the attachment of bioactive molecules, crosslinking agents, or other functional moieties.

In the realm of biopolymer modifications, the succinimide group of this compound can be activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester, to create a highly reactive species towards primary amines. creative-proteomics.comresearchgate.netthermofisher.com This amine-reactive functionality is widely exploited for the covalent attachment of the molecule to biopolymers such as proteins, peptides, and polysaccharides. researchgate.netthermofisher.com This process, known as bioconjugation, is fundamental in creating biocompatible materials for drug delivery, tissue engineering, and biosensing applications. The butanoic acid chain in this context can influence the spacing and flexibility of the linkage between the biopolymer and another functional unit.

Polymerization StrategyFunctional Group UtilizedResulting Polymer FeaturePotential Application
Functional Monomer SynthesisCarboxylic AcidPendants with protected aminesDrug delivery carriers, functional coatings
Post-Polymerization ModificationSuccinimide (post-ring opening)Primary amine side chainsBioconjugation, crosslinked networks
Biopolymer GraftingActivated Carboxylic Acid (e.g., NHS ester)Covalent attachment to biopolymersHydrogels, targeted drug delivery

Integration into Supramolecular Assemblies and Nanostructures

The directed, non-covalent interactions that govern the formation of supramolecular assemblies can be effectively programmed using building blocks like this compound. The carboxylic acid group is a classic hydrogen bonding motif, capable of forming predictable synthons, such as dimers or catemers, which can drive the self-assembly of molecules into higher-order structures.

In the fabrication of nanostructures, this compound can act as a versatile linker or surface modifier. For instance, the carboxylic acid can be used to anchor the molecule to the surface of metal oxide nanoparticles, while the succinimide group remains available for subsequent functionalization. This allows for the creation of core-shell nanostructures with tailored surface properties. Similarly, in the formation of self-assembled monolayers (SAMs) on various substrates, the specific interactions of the functional groups of this compound can direct its orientation and packing, leading to functional surfaces with controlled chemical reactivity.

Role in the Synthesis of Functional Organic Materials

The synthesis of functional organic materials often requires precursors with specific electronic and structural properties. This compound can be chemically transformed into a variety of derivatives that serve as key components in such materials. acs.org For example, the succinimide ring is a precursor to the maleimide (B117702) group, a highly reactive dienophile in Diels-Alder reactions and a Michael acceptor. The conversion of the succinimide to a maleimide introduces a reactive site for crosslinking or for the introduction of specific functionalities through click chemistry.

Moreover, the combination of the succinimide and carboxylic acid functionalities allows for the synthesis of complex molecules with tailored properties. The carboxylic acid can be coupled with chromophores, redox-active units, or other functional moieties to create advanced materials for applications in sensing, catalysis, and energy storage. The succinimide group can then be used to attach these functional units to a larger scaffold or to polymerize them into a functional material. routledge.com

Material ClassKey Reaction of this compoundResulting PropertyPotential Application
Crosslinked PolymersConversion to maleimide and subsequent Diels-Alder reactionThermal and mechanical stabilityHigh-performance thermosets
Functional DyesAmidation of the carboxylic acid with a chromophoreTunable optical propertiesChemical sensors, imaging agents
Redox-Active PolymersIncorporation into a polymer backbone via the carboxylic acidElectron-transfer capabilitiesBattery materials, electrochromic devices

Applications in Conjugated Systems and Optoelectronic Materials Research

While this compound itself is not a conjugated molecule, its functional groups provide convenient handles for its incorporation into conjugated systems. The carboxylic acid can be used to attach this molecule as a side chain to a conjugated polymer backbone. This can be advantageous for improving the solubility and processability of otherwise intractable conjugated polymers. The succinimide group, or its derivatives, can also be used to introduce crosslinking sites, enhancing the morphological stability of thin films used in organic electronic devices.

In the field of optoelectronic materials, polyimides are known for their excellent thermal stability and dielectric properties. ntu.edu.tw N-substituted succinimides are structurally related to the repeating units of certain polyimides. By synthesizing polymers from monomers derived from this compound, it may be possible to create materials with interesting optical and electronic properties. The butanoic acid side chain could influence the packing of the polymer chains, potentially affecting charge transport and photophysical behavior. researchgate.net

Research in this area is exploring the synthesis of novel monomers derived from this compound for the creation of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to precisely control the chemical structure and functionality at the molecular level makes this compound a promising candidate for the development of next-generation organic electronic materials.

Emerging Methodologies and Instrumental Advancements in the Study of 2 2,5 Dioxopyrrolidin 1 Yl Butanoic Acid

Microfluidic and Flow Chemistry Approaches for Synthesis and Reaction Optimization

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages for the synthesis and application of 2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. uc.pt

For the synthesis of NHS esters like this compound, flow chemistry enables rapid optimization of coupling conditions between the carboxylic acid and N-hydroxysuccinimide. researchgate.net The use of packed-bed reactors containing immobilized coupling agents can streamline the synthesis and purification process. thieme-connect.de Furthermore, multi-step continuous flow synthesis has been successfully applied to the production of active pharmaceutical ingredients, demonstrating the potential for integrated and automated manufacturing processes. scielo.brnih.gov

In the context of bioconjugation reactions where this compound is used to label biomolecules, microfluidic devices allow for precise mixing of reactants in very small volumes. This is particularly advantageous when working with precious biological samples. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction times and better control over the conjugation process. uc.pt

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Time HoursMinutes to seconds almacgroup.com
Process Control LimitedHigh (temperature, pressure, stoichiometry) uc.pt
Scalability ChallengingReadily scalable uc.pt
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes uc.pt
Product Purity Variable, may require extensive purificationOften higher due to better control and reduced side reactions

Advanced Spectroscopic Imaging Techniques for Localization and Distribution Studies

Understanding the localization and distribution of molecules labeled with this compound within biological systems is crucial for many applications. Advanced spectroscopic imaging techniques are providing unprecedented insights in this area.

Magnetic Resonance Spectroscopic Imaging (MRSI) is a non-invasive technique that can map the spatial distribution of metabolites and other molecules in vivo. nih.govnih.gov While direct imaging of the compound itself may be challenging, its conjugation to a paramagnetic contrast agent or a molecule with a unique spectral signature could enable its detection and localization using MRSI.

Fluorescence microscopy remains a cornerstone for cellular imaging. This compound can be used to attach fluorescent dyes to proteins or other cellular components. bmj.commdpi.com Advances in super-resolution microscopy techniques, such as stimulated emission depletion (STED) and photoactivated localization microscopy (PALM), allow for imaging beyond the diffraction limit of light, providing nanoscale resolution of the labeled structures.

Mass spectrometry imaging (MSI) is another powerful technique that can visualize the spatial distribution of molecules in tissue sections. By conjugating this compound to a target molecule, MSI can be used to map the distribution of that target within a complex biological sample.

Automation and High-Throughput Screening in Derivatization and Analysis

The derivatization of biomolecules with reagents like this compound is a key step in many proteomic and diagnostic assays. Automation and high-throughput screening (HTS) have revolutionized this process, enabling the rapid and parallel processing of a large number of samples. youtube.com

Robotic liquid handling systems can automate the entire derivatization workflow, from sample preparation and reagent addition to purification and analysis. sbpdiscovery.orgnih.gov This not only increases throughput but also improves reproducibility by minimizing human error. HTS platforms can be used to screen libraries of compounds for their ability to be derivatized or to optimize the conditions for a particular derivatization reaction. nih.gov

For example, a high-throughput screen could be designed to identify the optimal pH, temperature, and stoichiometry for labeling a specific protein with this compound. The results of such a screen can be rapidly analyzed using automated plate readers that measure fluorescence, absorbance, or luminescence. sbpdiscovery.org

FeatureManual DerivatizationAutomated HTS Derivatization
Throughput LowHigh (thousands of samples per day) youtube.com
Reproducibility Operator-dependentHigh
Reagent Consumption HigherMiniaturized, leading to lower consumption
Data Analysis Manual and time-consumingAutomated and integrated with software
Application Small-scale studiesLarge-scale screening, optimization escholarship.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to various aspects of chemistry, including the discovery, design, and synthesis of new compounds. nih.govmdpi.com These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel molecules with desired properties. beilstein-journals.orgresearchgate.net

In the context of this compound, ML models could be trained to predict its reactivity with different functional groups under various conditions. nih.gov This would allow for the in silico optimization of labeling reactions, saving time and resources. mdpi.com For instance, an ML algorithm could predict the most likely sites of modification on a protein by this reagent based on the protein's three-dimensional structure and the physicochemical properties of its amino acid residues. nih.gov

AI can also play a role in the discovery of new applications for this compound. By analyzing large biological and chemical databases, AI algorithms could identify potential new targets for labeling or new types of assays where this reagent could be employed. nih.gov The integration of AI with automated synthesis platforms creates a closed-loop system where the AI designs an experiment, a robot performs it, and the results are fed back to the AI to refine its models and design the next experiment. acs.org

Future Research Directions and Unresolved Challenges for 2 2,5 Dioxopyrrolidin 1 Yl Butanoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The development of efficient and environmentally benign synthetic routes for 2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid and its analogs is a paramount challenge. Traditional syntheses of N-substituted succinimides often involve a two-step process: acylation of an amine with succinic anhydride (B1165640), followed by a cyclodehydration reaction. mdpi.com This second step can require harsh conditions, such as high heat or the use of reagents like acetic anhydride, which can lead to side reactions. mdpi.com

Future research must focus on developing more sustainable and atom-economical methods. A significant advancement would be the refinement of one-pot synthesis protocols that utilize greener solvents and readily available, inexpensive reagents. ijcps.org For instance, methods using zinc and acetic acid have shown promise for the synthesis of N-aryl succinimides, offering high efficiency and operational simplicity. ijcps.org Another avenue involves the use of water as a solvent over unsupported nanoporous nickel materials, which has demonstrated efficient conversion of succinic anhydride to succinimide (B58015). researchgate.net

Furthermore, the exploration of novel catalytic systems is crucial. Succinimide itself has been identified as a green and reusable organo-catalyst for other organic transformations, suggesting a future where the core structure can be part of a sustainable chemical cycle. nih.gov The development of visible light-promoted, metal-free synthetic methodologies also represents a promising frontier, offering mild reaction conditions and high stereoselectivity for creating functionalized succinimides. rsc.org

Key Future Research Goals:

Research GoalPotential Impact
Development of one-pot synthetic methodsIncreased efficiency, reduced waste, lower cost
Utilization of green solvents (e.g., water, PEG)Reduced environmental footprint
Exploration of novel, inexpensive catalystsEnhanced sustainability and accessibility
Application of photocatalysisMild reaction conditions, high selectivity

Deeper Understanding of Complex Reaction Networks

A comprehensive understanding of the reactivity of this compound is essential for predicting its behavior in both chemical and biological systems. The succinimide ring, while relatively stable, is susceptible to reactions such as ring-opening, which presents both challenges and opportunities. For example, in the context of antibody-drug conjugates (ADCs), the succinimide linker can undergo hydrolysis, which may alter the stability and therapeutic activity of the conjugate. nih.govresearchgate.net Understanding the kinetics and site-specificity of this ring-opening is a critical unresolved challenge. nih.gov

Conversely, this reactivity can be harnessed for synthetic purposes. The reaction of N-substituted succinimides with hydroxylamine (B1172632) provides a novel pathway to synthesize hydroxamic acids, a class of compounds with significant biological activity. mdpi.combeilstein-archives.org Further exploration of this and other ring-opening reactions could yield diverse libraries of new chemical entities.

Moreover, the N-acylsuccinimide structure has been identified as an effective acyl-transfer reagent in palladium-catalyzed cross-coupling reactions. rsc.org This reactivity is attributed to a "half-twist" in the amide bond, which facilitates N–C bond cleavage. rsc.orgnsf.gov A deeper mechanistic study of these activation modes is needed to expand their synthetic utility. Looking further ahead, understanding the molecule's role in complex chemical reaction networks (CRNs) could pave the way for its use in futuristic applications like chemical information processing. nih.gov

Development of Highly Selective Derivatization Strategies

The ability to selectively modify different parts of the this compound molecule is crucial for tuning its physicochemical properties and biological activity. Future research must focus on developing strategies that can predictably and selectively target either the succinimide ring or the butanoic acid side chain.

Derivatization of the carboxylic acid group is a well-established field, and methods can be adapted for this compound to create esters, amides, and other functional groups. nih.govresearchgate.net These modifications can significantly impact properties like solubility, cell permeability, and pharmacokinetic profiles.

Elucidation of Broader Biological Roles in Model Organisms

The succinimide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticonvulsant, anti-inflammatory, antitumor, antimicrobial, and analgesic properties. nih.govresearchgate.netresearchgate.netnih.govwjpps.com However, the specific biological profile of this compound remains largely uncharacterized.

A significant future direction is the systematic screening of this compound and its derivatives against a wide panel of biological targets. Initial in vitro studies should be followed by in vivo evaluation in relevant animal models to understand its potential therapeutic effects and mechanisms of action. nih.govresearchgate.net Based on related compounds, promising areas for investigation include its potential as an anti-diabetic, cardioprotective, or neuroprotective agent. nih.govmdpi.commdpi.com

The key challenge is to move beyond broad activity screening to the identification of specific molecular targets. Elucidating the precise proteins, enzymes, or receptors with which the compound interacts is essential for rational drug design and for understanding its potential efficacy and toxicity. Further detailed mechanism-based studies in animal models are essential for the in vivo evaluation of any potent compound identified. nih.gov

Reported Activities of Succinimide Derivatives:

Biological ActivityReference Compound Class
Anticonvulsant(R,S)-2-amino-N-substituted succinimides nih.gov
AntitumorPyridinyl- and quinolinyl-derivatives nih.gov
Anti-inflammatoryVarious N-substituted succinimides researchgate.net
AntimicrobialVarious N-substituted succinimides researchgate.net
Enzyme InhibitionPyrrolidinedione-based MurA inhibitors nih.gov
CardioprotectiveNovel succinimide derivative (Comp-1) mdpi.com
Anti-diabeticNovel succinimide derivative mdpi.com

Advancements in Theoretical Modeling and Predictive Capabilities

Computational chemistry and theoretical modeling offer powerful tools to accelerate the research and development of this compound and its analogs. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide critical insights into how these molecules interact with biological targets. nih.govmdpi.com

Future research should focus on developing robust 3D-QSAR models to correlate the structural features of succinimide derivatives with their biological activities. nih.gov Such models can guide the rational design of new compounds with enhanced potency and selectivity, thereby reducing the need for extensive and costly experimental screening. nih.gov Molecular docking studies can predict the binding modes of these compounds within the active sites of target enzymes or receptors, helping to explain their mechanism of action at a molecular level. nih.gov

A major unresolved challenge is the accurate prediction of complex in vivo properties, including pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity. Developing layered modeling techniques that integrate in vitro assay data with limited in vivo data could improve the predictive power for these complex endpoints. youtube.com These advanced computational tools will be indispensable for prioritizing lead candidates and minimizing late-stage failures in the drug discovery process.

Identification of Novel Applications in Niche Scientific Fields

While the primary focus for succinimide derivatives has been in pharmacology, the unique chemical properties of this compound suggest potential applications in other scientific domains.

Materials Science: The succinimide core is used in the synthesis of polymers, indicating that this compound could serve as a monomer or a modifying agent for creating novel materials with tailored properties. ijcps.org

Bioconjugation and Chemical Biology: The reactivity of the succinimide ring and the presence of a carboxylic acid handle make this molecule a candidate for use as a chemical linker. nih.gov It could be employed to conjugate different molecules, such as proteins, peptides, or fluorescent dyes, to create sophisticated tools for biological research.

Agricultural Science: Given the broad-spectrum biological activity of succinimide derivatives, including antifungal and herbicidal effects, there is potential for developing new agrochemicals. ijcps.org Research into its efficacy and environmental impact could open up applications in crop protection.

The primary challenge in these areas is the lack of foundational research. A concerted effort is needed to explore these non-medical applications, which could reveal new and valuable uses for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid, and how do they influence its reactivity?

  • Methodological Answer : The compound contains a pyrrolidine-2,5-dione (succinimide) ring conjugated to a butanoic acid chain. The succinimide ring is electrophilic due to its two carbonyl groups, enabling nucleophilic acyl substitution reactions (e.g., with amines or thiols). The carboxylic acid group facilitates solubility in polar solvents and allows further derivatization (e.g., esterification). Structural characterization typically employs 1H^1H-NMR (to confirm the succinimide ring’s proton environment) and FTIR (to identify carbonyl stretching bands at ~1700–1800 cm1^{-1}) .

Q. What are the recommended synthetic routes for preparing this compound?

  • Methodological Answer : A common approach involves coupling 2,5-dioxopyrrolidine with bromobutanoic acid derivatives via nucleophilic substitution. Alternatively, activated esters (e.g., N-hydroxysuccinimide (NHS) esters) can be synthesized to improve reaction efficiency in peptide coupling. For example, reacting 2,5-dioxopyrrolidin-1-yl butanoate with NHS in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) under anhydrous conditions yields the activated intermediate .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the succinimide ring. Avoid exposure to moisture, heat, or strong bases. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is standard for purity assessment. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (expected [M+H]+^+ ~228.2 g/mol). X-ray crystallography (if crystalline) or 13C^{13}C-NMR provides definitive structural validation .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar NHS esters in bioconjugation experiments?

  • Methodological Answer : Unlike NHS esters, which require basic conditions for amine acylation, the succinimide ring in this compound reacts more selectively under mildly acidic to neutral conditions (pH 6–7.5). Kinetic studies using stopped-flow spectrophotometry can monitor reaction rates with model amines (e.g., glycine methyl ester). Competitive experiments with NHS esters (e.g., 2,5-dioxopyrrolidin-1-yl nonanoate) reveal differences in hydrolysis stability and conjugation efficiency .

Q. What experimental strategies mitigate contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Stability discrepancies arise from differences in buffer composition (e.g., phosphate vs. carbonate) and ionic strength. Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to compare degradation rates. Control experiments should exclude nucleophilic buffer components (e.g., Tris or amines) that artificially accelerate hydrolysis .

Q. How can researchers resolve chiral impurities in synthetic batches of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) separates enantiomers using a hexane/isopropanol mobile phase. Alternatively, derivatization with a chiral auxiliary (e.g., Mosher’s acid chloride) followed by 1H^1H-NMR analysis quantifies enantiomeric excess. X-ray crystallography of a resolved enantiomer provides absolute configuration confirmation .

Q. What in vitro models are suitable for studying the biological activity of derivatives of this compound?

  • Methodological Answer : Derivatives (e.g., carboxamide analogs) can be screened for enzyme inhibition using fluorescence-based assays (e.g., trypsin or caspase-3). Cell viability assays (MTT or resazurin reduction) in cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity. Structure-activity relationship (SAR) studies require systematic variation of the butanoic acid chain length and succinimide substituents .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate stability data across multiple buffers and temperatures.
  • Safety Protocols : Follow OSHA guidelines for handling irritants (e.g., ventilation, spill kits) .
  • Advanced Characterization : Combine chiral HPLC with X-ray crystallography for stereochemical assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.